molecular formula C12H15NO5S B2726292 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1092935-95-9

2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2726292
CAS No.: 1092935-95-9
M. Wt: 285.31
InChI Key: RZIREYLLBTUPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) fused to a 4-hydroxy-3,5-dimethoxyphenyl group and a carboxylic acid moiety at the 4-position. Its stereochemistry is specified as (4S) in commercial sources .

Molecular Formula: C₁₂H₁₅NO₅S Molecular Weight: 285.3 g/mol Key Properties:

  • Purity: ≥95% (HPLC)
  • Spectral Data: IR (KBr) peaks at 3446 cm⁻¹ (O-H stretch), 1713 cm⁻¹ (C=O stretch) ; EI-MS m/z: 236 (M⁺) .
  • Applications: Used in pharmacological research, synthetic intermediates, and reference standards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIREYLLBTUPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms a precursor, which then undergoes a Thia-Michael addition with maleic anhydride to yield the final product . The structure of the compound is confirmed through various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .

Chemical Reactions Analysis

2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The 1,3-thiazolidine scaffold is known for its diverse biological activities, including anticancer properties.

Case Studies

  • Güzel-Akdemir and Demir-Yazıcı (2021) investigated various derivatives of thiazolidinones for their anticancer activity against multiple cancer cell lines. Their findings indicated that compounds similar to 2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibited significant inhibition rates against leukemia (84.19%) and CNS cancer cell lines (72.11%) in vitro .
CompoundCancer Cell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

These results suggest that derivatives containing the thiazolidine structure could be promising candidates for further development in cancer therapy.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Thiazolidine derivatives are often explored for their efficacy against a range of pathogens.

Research Insights

A study highlighted the synthesis of various thiazolidine derivatives and their subsequent evaluation for antimicrobial activity. The presence of hydroxyl and methoxy groups in the structure enhances the interaction with microbial targets, potentially leading to improved efficacy against bacteria and fungi .

Other Biological Activities

Beyond anticancer and antimicrobial applications, thiazolidine derivatives are being explored for various other biological effects:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that help in reducing oxidative stress within cells.
  • Anti-inflammatory Effects : Some studies suggest that thiazolidines may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Inferred)
2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Target) C₁₂H₁₅NO₅S 285.3 Thiazolidine ring, 4-hydroxy-3,5-dimethoxyphenyl, carboxylic acid Antioxidant, enzyme modulation
Syringic Acid C₉H₁₀O₅ 198.17 Benzoic acid, 4-hydroxy-3,5-dimethoxyphenyl Antioxidant, antimicrobial
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Mixture) C₁₂H₁₂O₃S 236.28 Dihydrothiophene ring, carboxyphenyl Synthetic intermediate
(4R)-2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid C₁₁H₁₁NOS₂ 237.34 Thiazolidine ring (R-configuration), 4-hydroxy-3,5-dimethoxyphenyl, carboxylic acid Stereochemical studies
Caffeic Acid C₉H₈O₄ 180.16 Propenoic acid, 3,4-dihydroxyphenyl Antioxidant, anti-inflammatory

Key Observations:

Thiazolidine vs.

Stereochemical Variations : The (4S) configuration of the target compound contrasts with the (4R)-isomer (CAS 65439-58-9), highlighting the importance of stereochemistry in receptor binding and metabolic stability .

Phenolic Substituents: The 4-hydroxy-3,5-dimethoxyphenyl group is shared with syringic acid (CAS 530-57-4), a known antioxidant. However, the thiazolidine-carboxylic acid moiety in the target compound may enhance bioavailability compared to syringic acid’s simpler benzoic acid structure .

Physicochemical and Spectral Comparison

Table 2: Physicochemical Properties

Compound Name Solubility Melting Point (°C) Spectral Features (IR, MS)
Target Compound Methanol, DMSO Not reported IR: 3446 (O-H), 1713 (C=O); MS: m/z 236 (M⁺)
Syringic Acid Water, ethanol 203–205 IR: 3200–2500 (O-H), 1680 (C=O)
5-(4-Carboxyphenyl)-dihydrothiophene Methanol, chloroform Not reported IR: 2575 (S-H), 1713 (C=O); MS: m/z 236 (M⁺)
Caffeic Acid Hot water, ethanol 223–225 IR: 1680 (C=O), 1600 (C=C); UV-Vis: λmax 280 nm

Key Observations:

  • Spectral Differences : The absence of an S-H stretch (2575 cm⁻¹) in the target compound distinguishes it from thiophene derivatives .

Biological Activity

2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, commonly referred to as thiazolidine carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the current literature on its biological effects, including antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazolidine ring and a hydroxylated aromatic moiety. Its molecular formula is C12H15N1O5SC_{12}H_{15}N_{1}O_{5}S, with a molecular weight of approximately 285.32 g/mol. The presence of methoxy groups contributes to its solubility and reactivity.

Antimicrobial Activity

Research has indicated that thiazolidine carboxylic acid exhibits notable antimicrobial properties. A study reported that derivatives of thiazolidine showed effective antibacterial activity against various strains, including Bacillus cereus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.23 to 0.70 mg/mL, indicating strong efficacy against Gram-positive bacteria .

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
Thiazolidine0.23 - 0.700.47 - 0.94Bacillus cereus
Thiazolidine0.230.47Escherichia coli

Cytotoxic Effects

The cytotoxicity of thiazolidine carboxylic acid was evaluated in zebrafish models, where it caused ultrastructural changes in testicular tissues at varying concentrations (0.2mM, 0.4mM, and 0.6mM). Notable findings included mitochondrial degeneration and autophagic vacuoles in Sertoli cells, suggesting potential adverse effects on male fertility .

Antioxidant Properties

Thiazolidine derivatives have also been studied for their antioxidant capabilities. In vitro experiments demonstrated that these compounds could reduce intracellular reactive oxygen species (ROS) levels in cell cultures, indicating their role in oxidative stress defense mechanisms .

Study on Zebrafish Developmental Toxicity

A significant study focused on the developmental toxicity of thiazolidine carboxylic acid in zebrafish (Danio rerio). The results indicated that exposure led to developmental delays in spermatogenic cells and morphological abnormalities in testicular tissues. This research highlights the importance of understanding the potential reproductive toxicity associated with this compound .

Antiviral Potential

Preliminary data suggest that thiazolidine carboxylic acids may possess antiviral properties against avian influenza viruses (AIV) and infectious bronchitis virus (IBV). These findings point towards the potential application of these compounds in virology and infectious disease control .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and L-cysteine derivatives under acidic conditions. Key optimization parameters include:
  • pH control : Acetic acid (2–5% v/v) for catalysis .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Reaction time : 24–48 hours, monitored via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purification : Recrystallization from ethanol/water mixtures yields >90% purity.

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20, 0.1% TFA) to confirm enantiopurity .
  • NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.2 ppm) and thiazolidine CH (δ 4.1–4.3 ppm) .
  • HRMS : Validate molecular ion ([M+H]+) with ≤3 ppm mass accuracy .
  • Purity assessment : Reverse-phase HPLC (≥95% purity; C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. What structural analogs have demonstrated biological activity, and how do substituents influence potency?

  • Methodological Answer :
  • 5,5-Dimethylthiazolidine analogs : Show enhanced metabolic stability due to steric hindrance .
  • 3-Methoxy variants : Improved blood-brain barrier penetration (logP ~1.8 vs. parent compound’s 0.9) .
  • SAR guidance : Electron-donating groups (e.g., -OCH₃) at 3,5 positions increase antioxidant activity, while thiazolidine substitution modulates target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across cell lines?

  • Methodological Answer : Discrepancies may arise from:
  • Cell permeability : Measure logP (computational prediction: ~1.8) and correlate with cellular uptake .
  • Metabolic stability : Use liver microsome assays (human/rat) to assess first-pass metabolism .
  • Assay standardization :
  • Uniform serum concentration (e.g., 10% FBS).
  • Cross-validate using isogenic cell lines and orthogonal methods (SPR vs. cell-based assays) .

Q. What experimental strategies elucidate metabolic stability in preclinical models?

  • Methodological Answer : A three-phase approach:

In vitro : Incubate with hepatic microsomes + NADPH; track parent compound depletion (LC-MS/MS) .

Metabolite identification : Use CID fragmentation (m/z 50–800) to detect Phase I/II metabolites .

In vivo PK : Administer IV/PO doses in rodents; collect plasma/tissues at 0–24h. Compare AUC ratios for bioavailability assessment .

Q. How should conflicting reports about antioxidant vs. pro-oxidant effects be addressed?

  • Methodological Answer : Contradictions may stem from:
  • Concentration dependence : Test 1–100 μM range in DPPH and cellular ROS assays .
  • Cell-specific redox environments : Compare primary hepatocytes vs. cancer lines (e.g., HepG2) .
  • Interference controls : Include catalase (100 U/mL) or SOD (50 U/mL) to isolate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.